molecular formula C36H50O16 B1670503 Didesacetylphyllanthostatin 3 CAS No. 132282-95-2

Didesacetylphyllanthostatin 3

Cat. No.: B1670503
CAS No.: 132282-95-2
M. Wt: 738.8 g/mol
InChI Key: NFIKENQZHUEHDM-KIRINAGWSA-N
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Description

Didesacetylphyllanthostatin 3 is a flavonoid glycoside isolated from natural sources using advanced chromatographic techniques. Its molecular formula, C₃₆H₆₀O₁₆ (molecular weight: 748 g/mol), was confirmed via mass spectrometry and 2D NMR analysis . Structural studies reveal an O³-linked 6-deoxy-D-glucosyl-D-glucose unit, with the inner glucose α-site displaying chemical shifts analogous to phyllanthostatin 3. However, the absence of two acetyl groups distinguishes it from its parent compound, phyllanthostatin 3 .

Isolated as an amorphous solid through RP-8 column chromatography (MeOH-H₂O gradient), the compound exhibits a melting point of 135–139°C and a purity of 7 × 10⁻⁶% . Its glycosyl group adopts a P-connected phyllanthostatin configuration, influencing its solubility and spectral properties .

Properties

CAS No.

132282-95-2

Molecular Formula

C36H50O16

Molecular Weight

738.8 g/mol

IUPAC Name

[4,5-dihydroxy-6-methyl-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl] 3-hydroxy-3-(hydroxymethyl)-5'-methyl-4'-[(E)-3-phenylprop-2-enoyl]oxyspiro[3a,4,5,6,7,7a-hexahydro-1-benzofuran-2,2'-oxane]-6-carboxylate

InChI

InChI=1S/C36H50O16/c1-17-15-46-36(14-24(17)49-25(38)12-9-20-7-5-4-6-8-20)35(45,16-37)22-11-10-21(13-23(22)52-36)32(44)51-34-31(29(42)27(40)19(3)48-34)50-33-30(43)28(41)26(39)18(2)47-33/h4-9,12,17-19,21-24,26-31,33-34,37,39-43,45H,10-11,13-16H2,1-3H3/b12-9+

InChI Key

NFIKENQZHUEHDM-KIRINAGWSA-N

SMILES

CC1COC2(CC1OC(=O)C=CC3=CC=CC=C3)C(C4CCC(CC4O2)C(=O)OC5C(C(C(C(O5)C)O)O)OC6C(C(C(C(O6)C)O)O)O)(CO)O

Isomeric SMILES

CC1COC2(CC1OC(=O)/C=C/C3=CC=CC=C3)C(C4CCC(CC4O2)C(=O)OC5C(C(C(C(O5)C)O)O)OC6C(C(C(C(O6)C)O)O)O)(CO)O

Canonical SMILES

CC1COC2(CC1OC(=O)C=CC3=CC=CC=C3)C(C4CCC(CC4O2)C(=O)OC5C(C(C(C(O5)C)O)O)OC6C(C(C(C(O6)C)O)O)O)(CO)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Didesacetylphyllanthostatin 3;  Ddapt 3;  Ddapt-3;  Ddapt3; 

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Key Structural and Physicochemical Differences

The table below contrasts didesacetylphyllanthostatin 3 with two closely related compounds: phyllanthostatin 3 and descinnamoylphyllanthocindiol .

Property This compound Phyllanthostatin 3 Descinnamoylphyllanthocindiol
Molecular Formula C₃₆H₆₀O₁₆ Not explicitly provided* CIH₂₄O₇**
Molecular Weight 748 g/mol Undetermined ~274.9 g/mol (if CI = Cl)†
Glycosyl Linkage O³-linked, P-connected configuration Similar O³ linkage with acetyl groups Not specified
Melting Point 135–139°C Undocumented 60–65°C
Isolation Purity 7 × 10⁻⁶% Undocumented 5 × 10⁻⁶%
Key Structural Features Didesacetylated; α-site inner glucose Presumed acetylated variant Descinnamoylated; distinct aglycone
Notes:
  • *Phyllanthostatin 3’s formula is inferred to include acetyl groups absent in this compound.
  • Further verification is required .
  • †Calculations assume "CI" represents one carbon and one iodine atom.

Detailed Comparisons

This compound vs. Phyllanthostatin 3
  • Structural Differences : The removal of two acetyl groups in this compound alters its glycosyl group’s chemical environment, evident in NMR shifts (e.g., δ-values for glucose α-sites) . Phyllanthostatin 3 likely retains these acetyl moieties, impacting hydrogen bonding and solubility.
  • Spectral Data : Both compounds share similar UV-vis profiles (λmax ~210–280 nm), but IR and NMR spectra diverge due to acetyl group presence/absence .
This compound vs. Descinnamoylphyllanthocindiol
  • Aglycone Modifications : Descinnamoylphyllanthocindiol lacks a cinnamoyl group, reducing its molecular complexity and weight. This results in a lower melting point (60–65°C) compared to this compound .
  • Isolation Challenges : Both compounds were isolated in trace amounts (<10⁻⁵% purity) via Sephadex LH-20 and HPLC, underscoring their scarcity .

Research Implications and Limitations

The 1991 studies (Evidences 1 and 2) provide foundational insights into these compounds’ structures but lack bioactivity data. Key findings include:

  • Analytical Techniques : 2D NMR and RP-HPLC were critical for resolving structural ambiguities, particularly glycosyl linkages .
  • Synthetic Feasibility : Improved isolation methods (e.g., MeOH-H₂O gradients) address supply concerns, though purity remains a challenge .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Didesacetylphyllanthostatin 3
Reactant of Route 2
Didesacetylphyllanthostatin 3

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